molecular formula C22H24F3N3O2 B7434196 N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide

N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide

Cat. No. B7434196
M. Wt: 419.4 g/mol
InChI Key: GCBGZUFEGKUALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an interesting subject for research.

Mechanism of Action

The mechanism of action of N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide involves its binding to the 5-HT1B receptor. This binding activates the receptor, which leads to a series of intracellular signaling events. These events ultimately result in the modulation of neurotransmitter release, which can affect a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide are diverse and complex. This compound has been found to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to affect the activity of ion channels and transporters, which can have downstream effects on neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide in lab experiments is its high selectivity for the 5-HT1B receptor. This selectivity allows researchers to study the specific effects of activating this receptor without the confounding effects of non-specific binding. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve robust effects in some experimental paradigms.

Future Directions

There are many potential future directions for research on N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide. One area of interest is in the development of more potent and selective agonists for the 5-HT1B receptor. Another area of research could be in the study of the downstream effects of receptor activation, particularly in the context of mood and anxiety disorders. Additionally, this compound could be used as a tool to study the role of the 5-HT1B receptor in other physiological processes, such as appetite regulation and pain perception.
Conclusion:
In conclusion, N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide is a chemical compound that has many potential applications in scientific research. Its selectivity for the 5-HT1B receptor makes it an interesting subject for the study of mood, anxiety, and appetite regulation. However, its relatively low potency may limit its usefulness in some experimental paradigms. Overall, there is still much to be learned about the biochemical and physiological effects of this compound, and there are many potential future directions for research in this area.

Synthesis Methods

The synthesis of N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide involves the reaction of 3-(benzyl(methyl)amino)butylamine with 4-(trifluoromethoxy)indole-2-carboxylic acid in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide or dichloromethane. The resulting compound is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide has been used in a variety of scientific research applications. One of the most common applications is in the study of serotonin receptors. This compound has been found to be a potent and selective agonist for the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and appetite.

properties

IUPAC Name

N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O2/c1-15(28(2)14-16-7-4-3-5-8-16)11-12-26-21(29)19-13-17-18(27-19)9-6-10-20(17)30-22(23,24)25/h3-10,13,15,27H,11-12,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBGZUFEGKUALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide

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